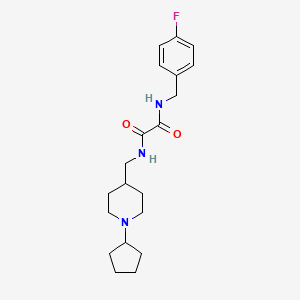

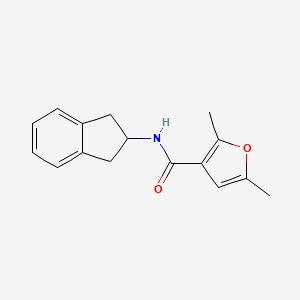

![molecular formula C6H6Br2N2 B2448785 2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole CAS No. 1781573-30-5](/img/structure/B2448785.png)

2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is a chemical compound with the molecular formula C6H6Br2N2 . It has a molecular weight of 265.94 . The IUPAC name for this compound is 2,3-dibromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6Br2N2/c7-5-6(8)10-3-1-2-4(10)9-5/h1-3H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

The predicted density of this compound is 2.36±0.1 g/cm3 . The predicted boiling point is 387.5±22.0 °C .Scientific Research Applications

Antibacterial and Antifungal Activity

- Synthesis and Biological Activity : Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole derivatives show antibacterial and antifungal properties. One such compound demonstrated broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli (Demchenko et al., 2021).

Synthesis of Nitro Derivatives

- Nitration Process : The nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles leads to the creation of 3-nitro derivatives. This process is part of synthesizing various nitro-, amino-, and azido- derivatives of pyrrolo[1,2-a]imidazoles (Kavina et al., 2018).

Functionalization and Activation

- C-7 Functionalization : 6,7-Dihydro[5H]pyrrolo[1,2-a]imidazoles can be activated for functionalization at the C-7 position. This involves converting them to quaternary imidazolium salts, which then react with aldehydes and alkyl halides (Gallagher & Adams, 1989).

Cognitive Enhancement

- Pharmacological Activity : Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, structurally similar to pyrrolo[1,2-a]imidazoles, have been synthesized and tested for cognition-enhancing activity. These compounds are found to have potent antiamnestic effects (Pinza et al., 1993).

Novel Synthesis Methods

- Direct Synthesis of 7H-Pyrrolo[1,2-a]imidazoles : A direct method to synthesize functionalized 7H-pyrrolo[1,2-a]imidazoles has been developed. This involves a double transacylation reaction of 1-acylimidazoles (Knölker & Boese, 1990).

Derivative Synthesis

- Synthesis of Tricyclic Nitrogenous Structures : N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, derived from related structures, have been synthesized and used to create various tricyclic nitrogenous compounds (Chumachenko et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring

Mode of Action

It’s known that nitrogen-containing heterocyclic compounds play a key role in drug production . They often interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membranes, or interfering with cellular processes .

Biochemical Pathways

Nitrogen-containing heterocyclic compounds can affect a wide range of biological activities

Pharmacokinetics

These properties greatly impact the bioavailability of a compound, determining how much of the drug reaches its target sites in the body .

Result of Action

As a nitrogen-containing heterocyclic compound, it may have a wide range of biological activities

Action Environment

The action of 2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and more . These factors can affect the compound’s action, efficacy, and stability .

properties

IUPAC Name |

2,3-dibromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-5-6(8)10-3-1-2-4(10)9-5/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYWQLIPVBDMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=C(N2C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2448702.png)

acetic acid](/img/structure/B2448703.png)

![[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B2448705.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2448710.png)

![2-oxo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2H-chromene-3-carboxamide](/img/structure/B2448713.png)

![(3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2448714.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448715.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2448725.png)